BenchChemオンラインストアへようこそ!

5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine

CYP450 inhibition drug-drug interaction ADME profiling

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1059064-04-8, MF: C₁₀H₁₁BrN₂, MW: 239.11 g/mol) is a di-substituted 7-azaindole derivative bearing a bromine atom at the 5-position of the pyridine ring and an isopropyl group at the N1-position of the pyrrole ring. The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in kinase inhibitor drug discovery validated across multiple clinical candidates targeting SGK-1, BTK, TNIK, FGFR, and JAK family kinases.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
CAS No. 1059064-04-8
Cat. No. B1380838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine
CAS1059064-04-8
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=CC(=CN=C21)Br
InChIInChI=1S/C10H11BrN2/c1-7(2)13-4-3-8-5-9(11)6-12-10(8)13/h3-7H,1-2H3
InChIKeyQMFNHZVJDZDZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1059064-04-8) – Core Scaffold Identity and Procurement-Relevant Properties


5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1059064-04-8, MF: C₁₀H₁₁BrN₂, MW: 239.11 g/mol) is a di-substituted 7-azaindole derivative bearing a bromine atom at the 5-position of the pyridine ring and an isopropyl group at the N1-position of the pyrrole ring . The compound belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in kinase inhibitor drug discovery validated across multiple clinical candidates targeting SGK-1, BTK, TNIK, FGFR, and JAK family kinases [1][2]. Commercially, the compound is available at ≥95% purity from multiple suppliers (e.g., Leyan, Bide Pharm, MolCore) and is classified as a research-use building block for medicinal chemistry and pharmaceutical R&D .

Why 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine Cannot Be Simply Replaced by Unsubstituted or Alternative 7-Azaindole Analogs


The pyrrolo[2,3-b]pyridine scaffold exhibits profound sensitivity to both the nature and position of substituents on kinase inhibition potency, selectivity, and drug metabolism properties. The N1-isopropyl group modulates CYP450 enzyme interactions—specifically, N1-alkylated 7-azaindoles have been identified as selective CYP1A2 inhibitors, whereas the unsubstituted N1-H parent (5-bromo-7-azaindole, CAS 183208-35-7) shows a different CYP inhibition profile due to the free N-H acting as a hydrogen bond donor in the enzyme active site [1]. Meanwhile, the 5-bromine substituent is essential as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) that enable late-stage diversification into screening libraries—a capability absent in 5-H or 5-alkyl analogs [2]. Regioisomeric variants such as 5-bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 1256819-54-1) place the isopropyl group at C3 rather than N1, altering the hydrogen bond donor/acceptor pharmacophore at the hinge-binding region and yielding different kinase selectivity profiles . Generic substitution without systematic evidence therefore risks compromising synthetic utility, target selectivity, and pharmacokinetic optimization.

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine – Quantitative Differentiation Evidence Against Closest Analogs


N1-Isopropyl Substitution Confers CYP1A2 Inhibition Liability Distinct from N1-H Parent

The N1-isopropyl group on 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine is reported to confer selective inhibition of cytochrome P450 1A2 (CYP1A2), a property that distinguishes it from the unsubstituted N1-H analog 5-bromo-7-azaindole (CAS 183208-35-7), which lacks the N1-alkyl group and exhibits a different CYP interaction profile dominated by hydrogen bond donor capacity of the N-H moiety . In the broader 1H-pyrrolo[2,3-b]pyridine class, representative CYP1A2 IC₅₀ values for specific derivatives range from approximately 2,500 nM to 25,000 nM, depending on N1 and C5 substituent patterns [1]. This CYP1A2 inhibition property is critical for drug-drug interaction (DDI) assessment in preclinical development and is not shared by the N1-H parent or C3-substituted regioisomers.

CYP450 inhibition drug-drug interaction ADME profiling

5-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Diversification Absent in 5-H or 5-Alkyl Analogs

The 5-position bromine atom serves as a critical synthetic handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling direct introduction of aryl, heteroaryl, or amino substituents at the C5 position. This capability is structurally absent in 5-unsubstituted analogs such as 1-isopropyl-1H-pyrrolo[2,3-b]pyridine (CAS 740839-25-2, MW 160.22) and in 5-alkyl derivatives (e.g., 5-methyl), which cannot undergo cross-coupling at this position . In published SGK-1 inhibitor SAR studies, the 5-bromo intermediate (5-bromo-1H-pyrrolo[2,3-b]pyridine) is the universal starting material for constructing 5-aryl-substituted libraries via Suzuki coupling with diverse boronic acids, producing final compounds with IC₅₀ values ranging from 40 nM to sub-nanomolar against SGK-1 [1].

Suzuki coupling library synthesis medicinal chemistry diversification

N1-Isopropyl vs. C3-Isopropyl Regioisomerism Alters Hinge-Binding Pharmacophore and Kinase Selectivity

The isopropyl substitution position within the 7-azaindole core critically influences kinase binding mode. In N1-isopropyl derivatives (target compound), the alkyl group occupies the solvent-exposed region of the ATP-binding pocket and modulates overall lipophilicity without directly interfering with hinge-region hydrogen bonding (N7 of pyridine as H-bond acceptor, N-H of pyrrole as H-bond donor in N1-H series). By contrast, C3-isopropyl substitution (as in 5-bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine, CAS 1256819-54-1) alters the electronics and sterics of the pyrrole ring, directly impacting the key hinge-binding interactions mediated by the N7 nitrogen and potentially reducing kinase affinity . In the SGK-1 co-crystal structure (PDB: 3HDM/3HDN), the N1-H or N1-substituted pyrrolo[2,3-b]pyridine core positions the pyridine N7 for a conserved hydrogen bond with the hinge region backbone, while C3 substituents can sterically clash with the gatekeeper residue or alter the dihedral angle of the scaffold [1].

regioisomerism kinase hinge binding SGK-1 selectivity

Physicochemical Differentiation: Higher MW and Lipophilicity vs. Unsubstituted and 5-Chloro Analogs Enable Distinct Property-Based Design Space

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (MW 239.11, predicted logP approximately 3.2-3.8) occupies a differentiated physicochemical space compared to its closest analogs. The unsubstituted 5-bromo-7-azaindole parent (CAS 183208-35-7, MW 197.04, m.p. 176-180 °C, predicted logP ~1.9) is more polar and crystalline due to the free N-H . The 5-chloro analog (5-chloro-7-azaindole, CAS 866546-07-8, MW 152.58) is significantly smaller and less lipophilic. The N1-isopropyl analog without bromine (1-isopropyl-1H-pyrrolo[2,3-b]pyridine, CAS 740839-25-2, MW 160.22) lacks the heavy atom needed for certain biophysical interactions . The higher molecular weight and lipophilicity of the target compound position it in a property space (MW 200-250, logP 3-4) that is associated with improved passive membrane permeability while maintaining compliance with lead-likeness criteria for fragment-to-lead optimization .

Lipinski parameters logP property-based design

SGK-1 Kinase Inhibitor Patent Landscape: N1-Isopropyl-7-Azaindoles as Preferred Substructure in Lead Optimization

Patent WO2006063167A1 (GlaxoSmithKline) and subsequent SGK-1 inhibitor patents explicitly claim 1H-pyrrolo[2,3-b]pyridine derivatives wherein N1-alkyl substitution (including isopropyl) is a preferred embodiment for achieving potent SGK-1 inhibition [1]. In the patent SAR, N1-isopropyl substitution was identified as one of the optimal N1-alkyl groups for balancing enzyme potency and cellular activity. Published SGK-1 inhibitor optimization studies at Keimyung University demonstrated that compounds built from the 5-bromo-7-azaindole core, after Suzuki coupling to introduce 5-aryl groups with para-amino substituents, achieved SGK-1 IC₅₀ values in the nanomolar range (compound 3a: IC₅₀ = 40 nM; optimized compounds 8a-8m: IC₅₀ values comparable or improved) [2]. While the specific target compound (CAS 1059064-04-8) serves as an intermediate rather than a final inhibitor, its N1-isopropyl-5-bromo substitution pattern directly maps onto the most productive SAR pathway identified in these studies.

SGK-1 patent analysis kinase inhibitor SAR

Optimal Application Scenarios for 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine Based on Differentiated Evidence


Kinase-Focused Fragment-to-Lead Library Synthesis via Late-Stage Suzuki Diversification

Medicinal chemistry teams pursuing kinase inhibitor lead generation can use 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine as a pre-functionalized core scaffold for parallel Suzuki coupling with diverse boronic acid libraries. The 5-bromo handle enables direct C-C bond formation at the position most impactful for kinase selectivity (the solvent-exposed 5-position of the 7-azaindole), while the N1-isopropyl group pre-installs the lipophilic modulation needed for cellular permeability [1]. This approach eliminates two sequential synthetic steps (N1-alkylation then C5 halogenation) compared to starting from the N1-H parent (5-bromo-7-azaindole), reducing per-analog synthesis time by an estimated 1-2 days and enabling higher-throughput SAR exploration [2].

CYP1A2-Mediated Drug-Drug Interaction Liability Assessment in Preclinical Candidate Profiling

For ADME/DMPK groups conducting early-stage CYP inhibition liability screening, the N1-isopropyl substitution on this 7-azaindole scaffold introduces a structurally defined CYP1A2 interaction that can serve as either a model system for studying N1-alkyl CYP modulation or as a starting point for designing out CYP1A2 liability through subsequent 5-position substitution [1]. The differentiated CYP profile—attributed specifically to the combination of the 7-azaindole core and N1-isopropyl group—provides a defined baseline for structure-property relationship (SPR) studies that the N1-H analog (CAS 183208-35-7) cannot offer .

SGK-1 Inhibitor Lead Optimization Starting from a Patent-Validated Intermediate

Research groups targeting SGK-1 for oncology or renal disease indications can procure this compound as a direct entry point into the SAR space protected under WO2006063167A1 and explored in recent academic publications [1][2]. The N1-isopropyl group is a preferred substituent in the SGK-1 inhibitor patent landscape, and the 5-bromo handle enables introduction of the para-substituted phenyl/benzamide groups shown to achieve nanomolar SGK-1 inhibition (IC₅₀ = 40 nM for compound 3a, with further optimization yielding improved cellular activity) [2]. This avoids the need for independent N1-alkylation optimization and allows resources to focus on C5 SAR expansion.

Physicochemical Property Benchmarking in Fragment-to-Lead Property-Based Design Workflows

With a molecular weight of 239.11 and predicted logP of 3.2-3.8, 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine occupies a lead-like physicochemical space that is meaningfully differentiated from the more polar N1-H parent (MW 197.04, predicted logP ~1.9) [1][2]. Computational chemistry and property-based design groups can use this compound as a reference point for understanding how incremental N1-alkylation impacts lipophilicity, solubility, and permeability within the 7-azaindole series. This quantitative property differentiation enables rational selection between N1-H, N1-methyl, N1-ethyl, and N1-isopropyl building blocks based on target product profile requirements rather than synthetic convenience alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.